Kynurenine sulfate

描述

Kynurenine sulfate is a useful research compound. Its molecular formula is C10H14N2O7S and its molecular weight is 306.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Neurobiological Applications

Kynurenine sulfate has been studied extensively for its effects on the central nervous system (CNS). Research indicates that systemic administration of KYNs can influence synaptic transmission and behavior.

Behavioral Effects

- Study Findings : A study on C57Bl/6j mice demonstrated that low doses of KYNs led to hypoactivity and spatial working memory deficits, while higher doses exhibited neuroprotective effects .

- Mechanism : The elevation of kynurenic acid (KYNA), a downstream metabolite, is believed to mediate these behavioral changes by modulating neurotransmission.

| Dose of KYNs (mg/bwkg) | Behavioral Outcome |

|---|---|

| 300 | Increased movement velocity |

| Low (exact value not specified) | Hypoactivity and memory deficits |

Immunological Applications

Kynurenine plays a vital role in immune regulation. Its immunosuppressive properties have been explored in various inflammatory conditions.

Colitis Model

- Study Findings : In a model of 2,4,6-trinitrobenzene sulfate-induced colitis, administration of kynurenine resulted in increased regulatory T cells and upregulation of anti-inflammatory cytokines like TGF-β and IL-10 .

- Implication : This suggests that kynurenine may have therapeutic potential in managing inflammatory bowel diseases.

| Cytokine | Expression Change |

|---|---|

| TGF-β | Upregulated |

| IL-10 | Upregulated |

Cardiovascular Applications

This compound has also been implicated in cardiovascular health, particularly in regulating blood pressure and vascular function.

Vasodilatory Effects

- Study Findings : KYNs have been shown to decrease blood pressure in spontaneously hypertensive rats and promote arterial relaxation through activation of adenylate cyclase pathways .

- Mechanism : This vasodilatory effect is independent of the endothelium and involves signaling pathways similar to those activated by nitric oxide.

| Effect | Observed Result |

|---|---|

| Blood Pressure | Decreased |

| Arterial Contraction | Inhibited |

Cognitive Impairment Research

Recent studies have linked kynurenine pathway metabolites to cognitive deficits induced by environmental toxins such as lead (Pb²⁺).

Lead Toxicity Study

- Findings : Elevated levels of KYNA were correlated with cognitive impairments in adult mice exposed to Pb²⁺. This suggests that modulation of the kynurenine pathway could be a therapeutic target for cognitive dysfunction caused by environmental toxins .

| Condition | KYNA Level Change |

|---|---|

| Pb²⁺ Exposure | Increased |

Case Studies and Insights

- Neuroprotection : High-dose KYNs administration has shown promise in neuroprotection against neurodegenerative diseases by modulating excitotoxicity through KYNA elevation.

- Immune Modulation : The immunosuppressive role of kynurenine highlights its potential as a therapeutic agent in autoimmune diseases and inflammatory conditions.

- Cardiovascular Health : KYNs' ability to induce vasodilation presents opportunities for developing treatments for hypertension and related cardiovascular disorders.

属性

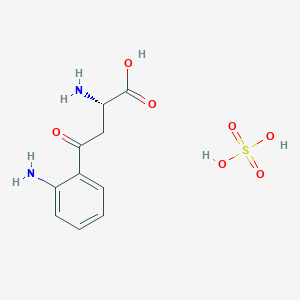

IUPAC Name |

(2S)-2-amino-4-(2-aminophenyl)-4-oxobutanoic acid;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3.H2O4S/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15;1-5(2,3)4/h1-4,8H,5,11-12H2,(H,14,15);(H2,1,2,3,4)/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAXRWMOLNJZCEW-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)C[C@@H](C(=O)O)N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16055-80-4 | |

| Record name | Benzenebutanoic acid, α,2-diamino-γ-oxo-, (αS)-, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16055-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kynurenine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016055804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KYNURENINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9Y8MI1F7U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。